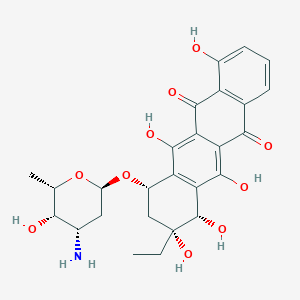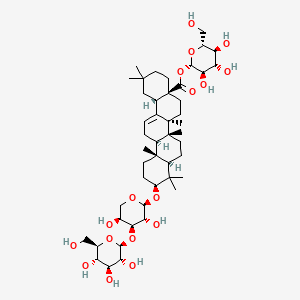
Guaiacin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guaiacin B is a natural product found in Fagonia indica, Thalictrum minus, and other organisms with data available.
Applications De Recherche Scientifique
Anti-Cancer Potential
Research has shown that sesquiterpenes, including compounds related to Guaiacin B, exhibit anti-cancer effects. For instance, guaiane sesquiterpenes isolated from Agarwood of Aquilaria sinensis have demonstrated anti-cancer activities, particularly against human breast cancer cells, through mechanisms involving increased ROS generation and apoptosis induction (Chen et al., 2022). Additionally, compounds derived from Machilus wangchiana have shown potent in vitro activities against inflammation and hepatocyte damage, indicating potential therapeutic applications in cancer and other diseases (Cheng et al., 2009).
Neuroprotective Effects
Lignans, including this compound, isolated from the bark of Machilus thunbergii, have exhibited significant neuroprotective activities against glutamate-induced neurotoxicity in primary cultures of rat cortical cells. This suggests potential applications in neurodegenerative disease research and therapy (Ma et al., 2004).
Hepatoprotective and Antidiabetic Effects
Guaiacum officinale, containing guaiacol derivatives, has been evaluated for its antidiabetic and hepatoprotective effects, showing significant reductions in blood glucose levels and improvements in liver enzyme profiles in streptozotocin-induced diabetic rats (Ibrahim et al., 2019).
Antioxidant and Anti-inflammatory Activities
Homeopathic preparations of Guaiacum officinale have been studied for their anti-rheumatic and antioxidant activities in an experimental animal model, indicating potential therapeutic benefits for rheumatoid arthritis and associated oxidative stress (Sarkar et al., 2014).
Molecular Networking and Discovery of Anti-HBV Compounds
Guaiane-type sesquiterpenes have been explored through structure-based molecular networking for their anti-HBV (Hepatitis B Virus) potential, suggesting a new approach in the search for effective anti-viral compounds (Wu et al., 2022).
Propriétés
Formule moléculaire |
C47H76O17 |
|---|---|
Poids moléculaire |
913.1 g/mol |
Nom IUPAC |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C47H76O17/c1-42(2)14-16-47(41(58)64-40-35(56)33(54)31(52)26(20-49)61-40)17-15-45(6)22(23(47)18-42)8-9-28-44(5)12-11-29(43(3,4)27(44)10-13-46(28,45)7)62-38-36(57)37(24(50)21-59-38)63-39-34(55)32(53)30(51)25(19-48)60-39/h8,23-40,48-57H,9-21H2,1-7H3/t23-,24-,25+,26+,27-,28+,29-,30+,31+,32-,33-,34+,35+,36+,37-,38-,39-,40-,44-,45+,46+,47-/m0/s1 |
Clé InChI |
LCMURMAVBYASPU-VVOATYSYSA-N |
SMILES isomérique |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O |
SMILES canonique |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C |
Synonymes |
guaiacin B oleanolic acid-3-O-(glucopyranosyl-1-3-arabinopyranosyl)-28-1-glucopyranosyl este |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1S,2R,3R,4R)-2-acetyloxy-5-cyano-1,3,7-trihydroxy-3-methyl-6,11-dioxo-2,4-dihydro-1H-benzo[h]carbazol-4-yl] 2-methylpropanoate](/img/structure/B1254493.png)
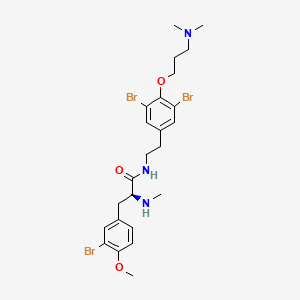
![2,2'-{Propane-1,3-diylbis[(dimethylazaniumdiyl)propane-3,1-diylpyridin-1-yl-4-ylidenemethylylidene]}bis(3-methyl-1,3-benzoxazol-3-ium) tetraiodide](/img/structure/B1254496.png)
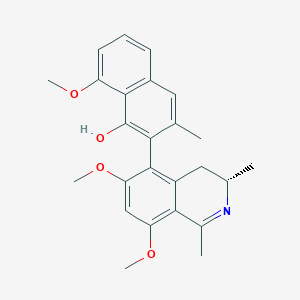
![(1R,3'R,4S,5'S,6S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-3',24-dihydroxy-21-methoxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1254502.png)
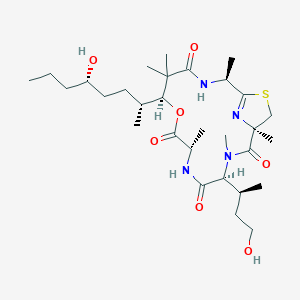
![Benz[b]indeno[1,2-e]pyran-6,11-dione](/img/structure/B1254504.png)
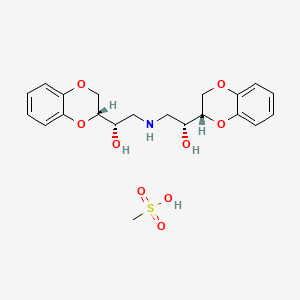
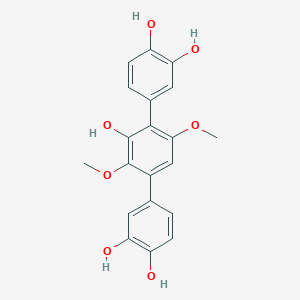
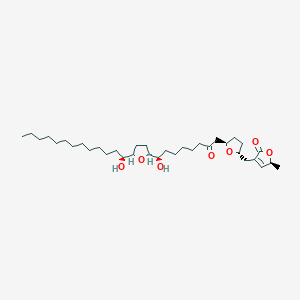
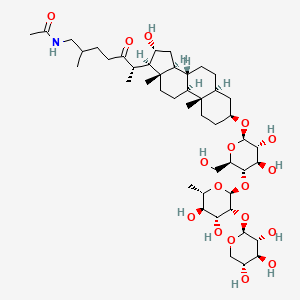
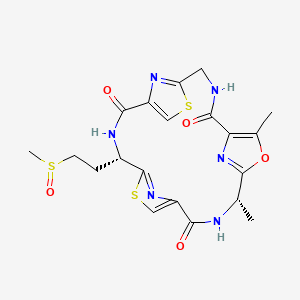
![(Z)-4-[(1S,2S,19S,21R)-14-hydroxy-8,23,23-trimethyl-5-(3-methylbut-2-enyl)-16,20-dioxo-11-prop-1-en-2-yl-3,7,22-trioxaheptacyclo[17.4.1.18,12.02,17.02,21.04,15.06,13]pentacosa-4(15),5,13,17-tetraen-21-yl]-2-methylbut-2-enoic acid](/img/structure/B1254513.png)
